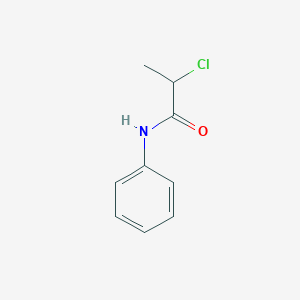
2-cloro-N-fenilpropanamida
Descripción general
Descripción
2-chloro-N-phenylpropanamide is a chemical compound with the linear formula C9H10ClNO . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The reduction of 2-chloro-N-phenylpropanamide with LiAlH4 has been re-examined . In contrast to previous findings, two amines are obtained in almost equal quantities from this reaction, namely N-propylaniline and the rearranged product N-isopropylaniline . 2-Methyl-N-phenylaziridine is an intermediate in the reduction and can be isolated from reactions with less LiAlH4 .Molecular Structure Analysis
The molecular structure of 2-chloro-N-phenylpropanamide is represented by the SMILES string O=C(NC1=CC=CC=C1)C(Cl)C and the InChI 1S/C9H10ClNO/c1-7(10)9(12)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12) .Chemical Reactions Analysis
The reduction of 2-chloro-N-phenylpropanamide with LiAlH4 has been studied . The reaction yields two amines, N-propylaniline and the rearranged product N-isopropylaniline, in almost equal quantities . 2-Methyl-N-phenylaziridine, an intermediate in the reduction, can be isolated from reactions with less LiAlH4 .Aplicaciones Científicas De Investigación
Investigación Proteómica
2-cloro-N-fenilpropanamida: se utiliza en proteómica, que es el estudio a gran escala de proteínas, particularmente sus estructuras y funciones. Este compuesto se utiliza como bloque de construcción para sintetizar péptidos y proteínas con fines experimentales y terapéuticos. Su papel en la proteómica es crucial debido a su capacidad para interactuar con los aminoácidos e influir en la unión de péptidos .
Síntesis Orgánica
En el campo de la química orgánica, This compound sirve como intermedio para la síntesis de compuestos orgánicos más complejos. Está involucrado en reacciones como la sustitución nucleofílica, donde puede reaccionar con varios nucleófilos para crear nuevos enlaces y estructuras moleculares esenciales para la síntesis química adicional .
Ciencia de Materiales
Este compuesto encuentra aplicaciones en la ciencia de los materiales, particularmente en el desarrollo de nuevos materiales poliméricos. Su estructura química le permite incorporarse a los polímeros, alterando sus propiedades como flexibilidad, durabilidad y resistencia a los productos químicos, lo cual es vital para crear materiales especializados para uso industrial .
Síntesis Química
This compound: es un reactivo valioso en la síntesis química. Se utiliza para introducir el grupo fenilpropanamida en moléculas diana, que es un grupo funcional común en muchos productos farmacéuticos y agroquímicos. Esta aplicación es significativa para el desarrollo de nuevos medicamentos y productos agrícolas .
Cromatografía
En aplicaciones cromatográficas, This compound puede usarse como un compuesto estándar o de referencia. Sus propiedades físicas y químicas bien definidas lo hacen adecuado para calibrar equipos y validar métodos analíticos, lo cual es esencial para garantizar la precisión y confiabilidad de los análisis cromatográficos .
Química Analítica
Como reactivo analítico, This compound se emplea en diversas técnicas analíticas para cuantificar o identificar otras sustancias. Su reactividad y estabilidad en diferentes condiciones lo convierten en un compuesto ideal para desarrollar nuevos métodos analíticos y mejorar los existentes .
Investigación Farmacéutica
En la investigación farmacéutica, se está explorando This compound por sus posibles propiedades medicinales. Puede servir como precursor para la síntesis de nuevos agentes farmacéuticos, particularmente en la búsqueda de nuevos analgésicos, fármacos antiinflamatorios y otras categorías terapéuticas .
Ciencia Ambiental
Este compuesto también se estudia por su impacto ambiental, particularmente su comportamiento en sistemas acuáticos y sus posibles efectos en la vida silvestre. Comprender su destino ambiental es crucial para evaluar los riesgos asociados con su uso y para desarrollar estrategias para mitigar cualquier efecto negativo .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as fentanyl analogs, have highly selective binding to μ-opioid receptors . These receptors are widely distributed in the human brain, spinal cord, and other tissues .
Mode of Action
Based on the behavior of structurally similar compounds, it can be inferred that 2-chloro-n-phenylpropanamide might interact with its targets, possibly μ-opioid receptors, leading to changes in the physiological state of the organism .
Biochemical Pathways
It is known that similar compounds, such as fentanyl analogs, generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
It is known that similar compounds, such as fentanyl analogs, undergo various metabolic reactions, which can impact their bioavailability .
Result of Action
It is known that similar compounds, such as fentanyl analogs, have potent opioid effects, which can lead to significant physiological changes .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can influence the action of similar compounds .
Propiedades
IUPAC Name |
2-chloro-N-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-7(10)9(12)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWXKHHVIAJJFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10295127 | |
| Record name | 2-chloro-N-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10295127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21262-52-2 | |
| Record name | 21262-52-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99819 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-N-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10295127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-phenylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary reaction pathway of 2-chloro-N-phenylpropanamide with lithium aluminium hydride (LiAlH4)?
A1: While a previous study might have suggested otherwise, recent research [] demonstrates that 2-chloro-N-phenylpropanamide reacts with LiAlH4 to yield two primary amines: N-propylaniline and N-isopropylaniline. This reaction proceeds through the formation of 2-methyl-N-phenylaziridine as a key intermediate. Interestingly, the reduction of the aziridine itself is significantly slower than the reduction of the parent 2-chloro-N-phenylpropanamide, suggesting a crucial role of Lewis acid catalysis by aluminum chlorohydrides in facilitating the reduction process. [] (https://www.semanticscholar.org/paper/b8c942ecb184e030d1d29ef04ec5a5fb34d2290b)
Q2: Can 2-chloro-N-phenylpropanamide be used as a precursor for other compounds?
A2: Yes, research indicates that 2-chloro-N-phenylpropanamide can be utilized as a starting material in the synthesis of other organic compounds. For instance, it has been successfully employed in the AlCl3-catalyzed trans N-acylation reaction with α-chloropropionyl chloride. [] This reaction efficiently produces 2-chloro-N-phenylpropanamides, demonstrating the potential of this compound as a versatile building block in organic synthesis. [] (https://www.semanticscholar.org/paper/98e9b857d5e4bd23708b94b35fc3b6525bcb5a48)
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]-N-(3-ethoxypropyl)benzenesulphonamide](/img/structure/B1582777.png)
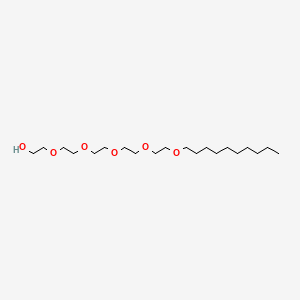
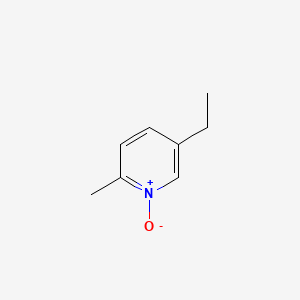
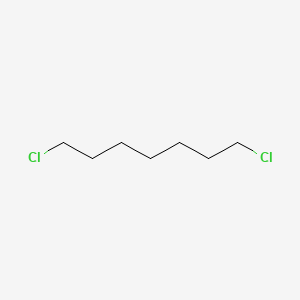
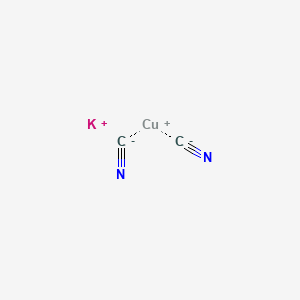

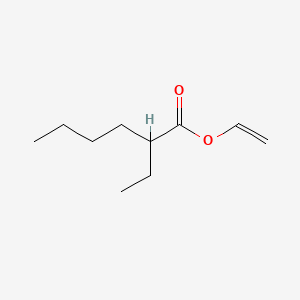

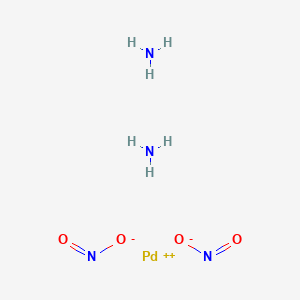
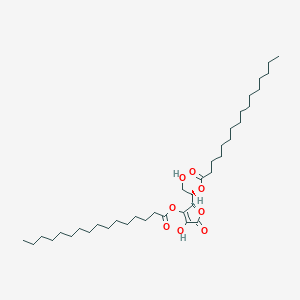
![Europium(3+);2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate](/img/no-structure.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dimethoxy-](/img/structure/B1582793.png)
